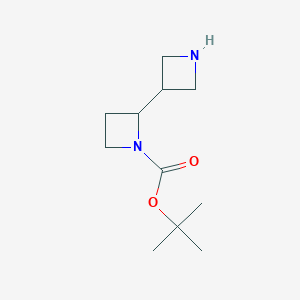
tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate (TBAC) is an organic compound that is used in various scientific research applications. TBAC is a member of the azetidine family, which is a class of cyclic amines that contain a three-member nitrogen-containing ring. TBAC has a wide range of applications in biochemistry and physiology, and is a useful tool for laboratory experiments.
Scientific Research Applications
Tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate has been used in various scientific research applications. It has been used in the study of enzyme inhibition, as it can inhibit the enzyme phospholipase A2 (PLA2). tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate has also been used in the study of anti-inflammatory agents, as it has been found to have anti-inflammatory properties in vitro. It has also been used in the study of the effects of stress on the body, as it has been found to reduce the levels of the stress hormone cortisol in mice.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate is not fully understood. However, it is believed that it may act by inhibiting the enzyme PLA2, which is involved in the breakdown of phospholipids. This inhibition of PLA2 may lead to decreased inflammation and reduced levels of cortisol.
Biochemical and Physiological Effects
tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate has been found to have anti-inflammatory properties in vitro, as well as reducing cortisol levels in mice. It has also been found to inhibit the enzyme PLA2, which may lead to decreased inflammation. Additionally, tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate has been found to reduce levels of the neurotransmitter dopamine in the brain, which may lead to decreased anxiety and improved mood.
Advantages and Limitations for Lab Experiments
The main advantage of using tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate in laboratory experiments is its ability to inhibit PLA2, which may lead to decreased inflammation. Additionally, tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate is relatively stable and easy to synthesize, making it a useful tool for laboratory experiments. However, tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate has some limitations, as it has not been extensively studied and its mechanism of action is not fully understood.
Future Directions
Future research on tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate could focus on further understanding its mechanism of action and biochemical effects. Additionally, further research should be conducted to determine the safety and efficacy of tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate for use in humans. Additionally, further research should be conducted to determine the potential applications of tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate in the medical field, such as for the treatment of inflammation, anxiety, and mood disorders. Additionally, further research should be conducted to explore the potential use of tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate as a therapeutic agent in other areas, such as neurology or psychiatry. Finally, further research should be conducted to determine the potential uses of tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate as a pesticide or insecticide.
Synthesis Methods
Tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate can be synthesized through a two-step process. The first step involves the reaction of 2-azetidinone with tert-butyl bromide in the presence of a base, such as sodium carbonate or sodium hydroxide, to form the 2-(azetidin-3-yl)azetidine-1-carboxylic acid. The second step involves the reaction of this carboxylic acid with a tert-butyl ester, such as tert-butyl chloroformate, to form the desired tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate.
properties
IUPAC Name |
tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-9(13)8-6-12-7-8/h8-9,12H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCVTKGYLGKDEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C2CNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-Butyl 6-bromo-5-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B6290065.png)


![(3-(tert-Butoxy)-2',6'-diisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphane, 98%](/img/structure/B6290094.png)
![tert-Butyl N-(7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate](/img/structure/B6290096.png)

![2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one](/img/structure/B6290115.png)
![6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6290116.png)